M2I-1 - 312271-03-7

M2I-1

Catalog Number: EVT-274554
CAS Number: 312271-03-7
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

M2I-1 (5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione) is a small molecule identified through a fluorescence polarization-based screen. [] It functions as a protein-protein interaction inhibitor, specifically targeting the interaction between Mad2 and Cdc20. [] This interaction is crucial for the spindle assembly checkpoint (SAC), a cellular mechanism ensuring accurate chromosome segregation during mitosis. [] M2I-1's ability to disrupt this interaction makes it a valuable tool for studying the SAC and its role in maintaining genomic integrity. []

Doxorubicin (DOX)

  • Relevance: Research indicates that M2I-1 can re-sensitize multiple drug-resistant (MDR) cancer cells to doxorubicin by activating the Anaphase Promoting Complex (APC). This suggests a synergistic effect between M2I-1 and doxorubicin in overcoming drug resistance in cancer treatment. [, ]

Nocodazole

  • Relevance: Studies employing nocodazole to arrest cells in mitosis demonstrated that M2I-1 could accelerate mitotic progression and reduce the levels of APC substrates in MDR cells. This suggests that M2I-1 can overcome the mitotic arrest induced by nocodazole, potentially by enhancing APC activity. []
  • Relevance: While not structurally related to M2I-1, TFPI1 is investigated as a potential downstream target of the APC, which M2I-1 activates. Studies suggest that activating the APC with compounds like M2I-1 could lead to TFPI1 degradation, potentially hindering the development of MDR in cancer cells. []
Synthesis Analysis

The synthesis of M2I-1 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While detailed synthetic routes are not extensively documented in public literature, it has been noted that the compound can be synthesized through methods involving amine coupling and possibly utilizing various protecting groups for functional groups during the synthesis process.

A relevant study highlights the mass spectrometric analysis of M2I-1, indicating that it can be incubated with Mad2 protein to form adducts, which are then analyzed to confirm successful synthesis and activity . Specific parameters such as solvent choice (e.g., phosphate-buffered saline) and incubation times are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of M2I-1 features a complex arrangement that includes a sulfonamide group, aromatic rings, and multiple nitrogen atoms contributing to its pharmacological activity. The three-dimensional conformation plays a significant role in its ability to inhibit protein-protein interactions.

Crystallographic or computational modeling studies would provide insights into its binding affinity to Mad2 and Cdc20, allowing researchers to visualize how structural modifications could enhance efficacy or reduce toxicity. The presence of functional groups capable of forming hydrogen bonds or hydrophobic interactions with target proteins is essential for its mechanism of action.

Chemical Reactions Analysis

M2I-1 participates in various chemical reactions primarily related to its role as an inhibitor. Its main reaction involves binding to Mad2, preventing it from interacting with Cdc20, thereby disrupting the spindle assembly checkpoint. This action can lead to premature anaphase onset and potential cell cycle dysregulation.

In vitro studies have demonstrated that treatment with M2I-1 results in altered gene expression profiles associated with tumorigenesis. For instance, quantitative reverse transcription polymerase chain reaction assays have been utilized to measure changes in mRNA levels of target genes following treatment with M2I-1 . These reactions underscore the compound's potential utility in cancer research.

Mechanism of Action

M2I-1 functions by inhibiting the interaction between Mad2 and Cdc20, which is vital for maintaining proper cell cycle regulation. The mechanism involves competitive inhibition where M2I-1 binds to Mad2, preventing its normal function in the spindle assembly checkpoint. This disruption can lead to genomic instability and increased apoptosis in cancer cells, making it a promising candidate for therapeutic applications.

Experimental data suggest that administration of M2I-1 at concentrations such as 25 µM can significantly affect tumor growth in vivo . The precise molecular interactions at play can be further elucidated through structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Physical and Chemical Properties Analysis

M2I-1 exhibits specific physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 396.48 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, but limited solubility in water.
  • Stability: Generally stable under ambient conditions but may require specific storage conditions (e.g., refrigeration) to maintain integrity over time.

These properties influence its bioavailability and pharmacokinetics, which are critical factors in drug development.

Applications

M2I-1 has significant scientific applications primarily within cancer research. Its role as a Mad2 inhibitor positions it as a potential therapeutic agent for targeting cancers characterized by dysregulated cell division. Studies indicate that M2I-1 can modulate stemness properties in cancer cells, suggesting a dual role in both tumor growth inhibition and differentiation .

Additionally, M2I-1 may be explored for its potential use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms associated with aberrant spindle assembly checkpoint signaling.

Introduction to M2I-1 in Mitotic Checkpoint Regulation

Role of the Spindle Assembly Checkpoint (SAC) in Genomic Stability

The spindle assembly checkpoint (SAC) represents a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis, thereby maintaining genomic integrity. This highly conserved checkpoint monitors microtubule-kinetochore attachments and prevents premature anaphase onset until all chromosomes achieve proper bipolar attachment. The SAC generates inhibitory signals at unattached kinetochores that ultimately prevent the activation of the anaphase-promoting complex/cyclosome (APC/C), a multisubunit E3 ubiquitin ligase that targets key mitotic regulators like securin and cyclin B1 for degradation [6]. Failure in SAC function leads to chromosomal instability, a hallmark of cancer characterized by unequal chromosome distribution to daughter cells. This instability drives tumorigenesis by promoting oncogene amplification, tumor suppressor loss, and genetic heterogeneity that fuels cancer evolution and therapeutic resistance [1] [9].

Significance of the CDC20-MAD2 Interaction in Mitotic Checkpoint Complex (MCC) Assembly

Central to SAC signaling is the assembly of the mitotic checkpoint complex (MCC), a protein complex that directly inhibits APC/C activation. The MCC comprises four core components: CDC20, MAD2, BUBR1, and BUB3. Among these, the CDC20-MAD2 interaction represents the essential initiating step in MCC formation. MAD2 exists in two conformational states: open (O-MAD2) and closed (C-MAD2). The conversion from O-MAD2 to C-MAD2 occurs at unattached kinetochores and enables MAD2 to bind CDC20 with high affinity. This CDC20-C-MAD2 subcomplex then recruits BUBR1-BUB3 to form the complete MCC [1] [6]. The MCC binds to and inhibits APC/C, preventing the ubiquitin-dependent proteolysis of securin and cyclin B1, thereby maintaining mitotic arrest. The CDC20-MAD2 interaction thus represents a critical protein-protein interaction (PPI) node in SAC signaling and serves as an attractive molecular target for therapeutic intervention [1] [2].

Table 1: Core Components of the Mitotic Checkpoint Complex (MCC)

ComponentFunction in SACRole in MCC Assembly
CDC20APC/C co-activatorScaffold protein that binds MAD2 and BUBR1
MAD2Conformational sensorBinds CDC20 and facilitates BUBR1 recruitment
BUBR1Kinase and pseudokinaseStabilizes MCC through CDC20 binding
BUB3Adaptor proteinRegulates BUBR1 localization and stability

Rationale for Targeting SAC Components in Cancer Therapy

Cancer cells frequently exhibit SAC dysregulation, either through weakened checkpoint activity that promotes chromosomal instability or through hyperactivated checkpoint signaling that enables survival under mitotic stress. While conventional anti-mitotic agents (taxanes, vinca alkaloids) activate the SAC by creating unattached kinetochores, their efficacy is limited by dose-limiting toxicities and the ability of cancer cells to eventually bypass the checkpoint through mitotic slippage. Targeting core SAC components offers a strategy to either abrogate checkpoint function in hyperstable cancers or enhance cytotoxicity when combined with anti-microtubule agents [3] [4]. PPIs like CDC20-MAD2 present particular challenges for pharmacological inhibition due to their large interaction surfaces. However, successful targeting of this interaction could specifically disrupt SAC function without directly interfering with microtubule dynamics, potentially overcoming key limitations of existing anti-mitotics. M2I-1 emerges as the first-in-class inhibitor specifically designed to disrupt the CDC20-MAD2 PPI, offering a novel approach to targeting the SAC [1] [2].

Table 2: M2I-1 Chemical and Biochemical Properties

PropertySpecificationSource
Chemical nameNot specified [1]
Molecular formulaC₁₉H₂₄N₄O₄S [1] [8]
Molecular weight404.48 g/mol [1] [8]
CAS number312271-03-7 [1] [8]
Solubility80 mg/mL in DMSO [8]
Primary targetMAD2-CDC20 interaction [1] [2]
Biological activityDisrupts MCC assembly [1] [3]

Properties

CAS Number

312271-03-7

Product Name

M2I-1

IUPAC Name

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28)

InChI Key

BWEKPQUKWLNUKX-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

M2I-1; M2I1; M2I 1. Mad2 Inhibitor-1.

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]

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